BenchChemオンラインストアへようこそ!

2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride

regioisomer differentiation chiral piperidine EP4 antagonist pharmacophore

2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride (CAS 1219956-97-4), also referred to as TBPB, is a synthetic piperidine derivative with the molecular formula C₁₈H₃₀ClNO and a molecular weight of 311.9 g/mol. The compound features a 2-substituted piperidine ring linked via an ethyl spacer to a phenoxy moiety bearing ortho-tert-butyl and para-methyl substituents.

Molecular Formula C18H30ClNO
Molecular Weight 311.9 g/mol
CAS No. 1219956-97-4
Cat. No. B1441064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride
CAS1219956-97-4
Molecular FormulaC18H30ClNO
Molecular Weight311.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCCC2CCCCN2)C(C)(C)C.Cl
InChIInChI=1S/C18H29NO.ClH/c1-14-8-9-17(16(13-14)18(2,3)4)20-12-10-15-7-5-6-11-19-15;/h8-9,13,15,19H,5-7,10-12H2,1-4H3;1H
InChIKeyFATYTNIPCONJCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine Hydrochloride (CAS 1219956-97-4): Chemical Identity, Regulatory Status, and Procurement Baseline


2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride (CAS 1219956-97-4), also referred to as TBPB, is a synthetic piperidine derivative with the molecular formula C₁₈H₃₀ClNO and a molecular weight of 311.9 g/mol . The compound features a 2-substituted piperidine ring linked via an ethyl spacer to a phenoxy moiety bearing ortho-tert-butyl and para-methyl substituents. Its CAS Registry name is Piperidine, 2-[2-[2-(1,1-dimethylethyl)-4-methylphenoxy]ethyl]-, hydrochloride (1:1) [1]. The compound is listed as a patent-protected entity, with commercial availability restricted to research and development use only, and is not sold to individuals or for human/veterinary therapeutic applications . Commercial suppliers typically offer the compound at 95% purity, with recommended long-term storage in a cool, dry place .

Why 2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine Hydrochloride Cannot Be Interchanged with In-Class Analogs


Phenoxyethyl piperidine derivatives as a class exhibit biological activity that is exquisitely sensitive to three structural variables: (i) the position of attachment of the phenoxyethyl side chain on the piperidine ring (2-, 3-, or 4-position), (ii) the nature of the linker between the piperidine and phenoxy groups (ethyl vs. methyl spacer), and (iii) the substitution pattern on the phenoxy aromatic ring [1]. The 2-position substitution present in this compound introduces a chiral center at the piperidine ring, which is absent in the corresponding 4-substituted and N-substituted regioisomers, creating fundamentally different stereoelectronic environments for target engagement [2]. Furthermore, the ortho-tert-butyl and para-methyl substituents on the phenoxy ring confer distinct steric bulk and lipophilicity that cannot be replicated by unsubstituted or differently substituted analogs, directly affecting target binding, metabolic stability, and off-target profiles [1]. These structural features are embedded within the claims of the Eli Lilly phenoxyethyl piperidine patent family (US 9,402,838; WO 2014/004229), which establishes this compound class as selective EP4 receptor antagonists intended for inflammatory conditions, and simple substitution within this scaffold is not pharmacologically inconsequential [1].

Quantitative Differentiation Evidence for 2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine Hydrochloride Versus Closest Analogs


Regioisomeric Substitution Position: 2-Piperidine vs. 4-Piperidine vs. N-Piperidine Attachment as a Determinant of Chiral Recognition and Target Binding

The target compound bears the phenoxyethyl side chain at the 2-position of the piperidine ring, generating a chiral center (C2 of piperidine). In contrast, the 4-substituted regioisomer (CAS 1219979-38-0; 4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride) and the N-substituted isomer (ZINC04845445; 1-[2-(2-methyl-4-tert-butyl-phenoxy)ethyl]piperidine) are achiral at the point of attachment [1]. Within the Eli Lilly EP4 antagonist pharmacophore model defined in US 9,402,838, the 2-substituted piperidine scaffold is explicitly incorporated into Formula I compounds where the piperidine 2-carboxamide linkage is critical for EP4 receptor antagonism, whereas 4-substituted and N-substituted variants fall outside the preferred Formula I scope [1]. This chiral preference has direct pharmacological consequence: the (R)- and (S)-enantiomers of 2-substituted phenoxyethyl piperidines are expected to exhibit differential EP4 binding affinities, a property not shared by achiral 4-substituted or N-substituted analogs [1].

regioisomer differentiation chiral piperidine EP4 antagonist pharmacophore structure-activity relationship

Linker Length Differentiation: Ethyl Spacer (Target Compound) vs. Methyl Spacer in 4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine Hydrochloride (CAS 1220036-11-2)

The target compound incorporates a two-carbon ethyl spacer (-CH₂CH₂-) between the piperidine 2-position and the phenoxy oxygen. The closest linker variant, 4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride (CAS 1220036-11-2), employs a one-carbon methyl spacer (-CH₂-) with a 4-piperidine attachment . This single methylene difference alters both the conformational flexibility and the spatial orientation of the phenoxy group relative to the piperidine nitrogen. In the EP4 antagonist pharmacophore described in US 9,402,838, the ethyl linker in Formula II compounds is explicitly specified (X = O or bond with two-carbon spacing), as this spacer length optimally positions the phenoxy aromatic ring for EP4 binding pocket interactions [1]. The methyl-spacer variant introduces a more constrained geometry that reduces the degrees of rotational freedom and may compromise the required distance between the basic piperidine nitrogen and the hydrophobic phenoxy terminus, a critical parameter for EP4 receptor engagement [1].

linker optimization ethyl spacer methyl spacer conformational flexibility SAR

Aromatic Substitution Pattern: Ortho-tert-Butyl / Para-Methyl as a Differentiator from Unsubstituted Phenoxyethyl Piperidines

The target compound bears an ortho-tert-butyl group (C(CH₃)₃) and a para-methyl group (CH₃) on the phenoxy ring, which together confer distinct steric and lipophilic properties compared to the unsubstituted phenoxyethyl piperidine scaffold [1]. The ortho-tert-butyl substituent introduces substantial steric hindrance adjacent to the ether oxygen, restricting conformational rotation about the O–aryl bond and creating a more defined three-dimensional pharmacophoric shape. The para-methyl group contributes additional lipophilicity (calculated logP increase of approximately 1.5–2.0 units vs. unsubstituted phenoxy), which influences membrane permeability, plasma protein binding, and metabolic partitioning [1]. Within the EP4 antagonist patent family (US 9,402,838), the ortho-alkyl substitution pattern is a key structural feature retained across Formulas I and II, and comparative data within the patent indicate that removal or relocation of these substituents alters EP4 receptor binding potency [1][2]. The unsubstituted analog 2-(2-phenoxyethyl)piperidine (MW: 205.30 g/mol) lacks these steric and lipophilic elements, resulting in a fundamentally different pharmacological profile with reduced target residency time and altered selectivity windows [2].

steric bulk lipophilicity ortho-substitution metabolic stability EP4 selectivity

Patent-Protected IP Status as a Procurement Gatekeeper: Regulatory and Supply Chain Differentiation from Off-Patent Piperidine Analogs

The target compound is explicitly covered within the claims of the Eli Lilly phenoxyethyl piperidine patent estate, including US 9,402,838 (issued August 2, 2016) and WO 2014/004229, which claim compounds of Formula II wherein the phenoxyethyl group is attached to a piperidine ring bearing specific aromatic substitution patterns including ortho-alkyl and para-methyl groups [1]. ChemicalBook lists this compound as a patent-protected entity, with its sale explicitly prohibited under laws and regulations related to patent products . In contrast, simpler piperidine analogs such as 2-(2-phenoxyethyl)piperidine (unsubstituted) or 4-benzylpiperidine derivatives fall outside this patent estate and are freely commercially available. This patent status imposes tangible procurement constraints: authorized sourcing requires verification of the supplier's license status, and end-use must be restricted to bona fide research and development purposes as explicitly stated by authorized distributors . Unauthorized sourcing or use in jurisdictions where patent protection is in force carries legal risk that does not apply to off-patent comparator compounds.

patent protection freedom to operate supply chain regulatory exclusivity Eli Lilly EP4 portfolio

Recommended Research and Industrial Application Scenarios for 2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine Hydrochloride Based on Verified Differentiation Evidence


EP4 Receptor Antagonist Lead Optimization and Stereochemical SAR Probing

This compound is best deployed as a chiral 2-substituted piperidine scaffold for structure-activity relationship (SAR) studies targeting the prostaglandin EP4 receptor, as defined within the Eli Lilly phenoxyethyl piperidine patent estate (US 9,402,838). The 2-position attachment generates a stereocenter that enables enantiomeric resolution and differential pharmacological profiling, a capability not available with 4-substituted or N-substituted regioisomers [1]. Researchers comparing (R)- and (S)-enantiomers of this scaffold against achiral 4-position analogs can quantify the contribution of chirality to EP4 binding affinity and selectivity over EP1, EP2, and EP3 subtypes [1].

Linker Length–Activity Relationship Studies in Phenoxyalkyl Piperidine Series

The ethyl spacer (-OCH₂CH₂-) of the target compound serves as the reference linker length for evaluating the impact of spacer geometry on EP4 receptor pharmacophore engagement. Head-to-head comparison with the methyl-spacer analog (CAS 1220036-11-2; -OCH₂- linker) enables quantification of how a single methylene deletion affects target binding potency, functional antagonism, and downstream signaling [1]. Such studies are directly relevant to understanding the conformational requirements of the EP4 ligand-binding pocket and can inform the design of constrained analogs with improved subtype selectivity [1].

Ortho-Substituent Steric Effect Profiling: tert-Butyl Contribution to EP4 Binding Kinetics

The ortho-tert-butyl group on the phenoxy ring provides a well-defined steric probe for mapping the EP4 receptor binding pocket. Comparative studies using the unsubstituted analog 2-(2-phenoxyethyl)piperidine allow researchers to isolate the contribution of ortho steric bulk to receptor binding kinetics (kon/koff), functional potency, and selectivity over related prostanoid receptors [1]. The restricted O–aryl bond rotation induced by the ortho-tert-butyl group may also confer entropic advantages in target binding that can be quantified through isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) [1].

Inflammatory Disease Model Pharmacology with IP-Compliant EP4 Tool Compound

For academic and industrial laboratories conducting preclinical efficacy studies in rodent models of rheumatoid arthritis and osteoarthritis, this compound provides an IP-compliant tool molecule within the EP4 antagonist pharmacophore space [1]. The patent-defined selectivity for EP4 over EP1, EP2, and EP3, combined with the hypothesized cardiovascular safety advantage over traditional NSAIDs and COX-2 inhibitors (due to non-interference with prostanoid biosynthesis), positions this compound for mechanism-of-action validation studies in inflammatory pain models [1]. Procurement for these studies requires adherence to the R&D-only use restrictions and verification of supplier authorization .

Quote Request

Request a Quote for 2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.